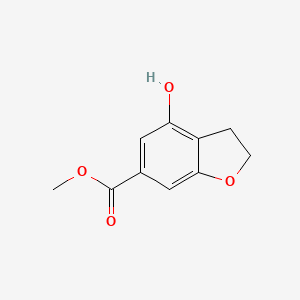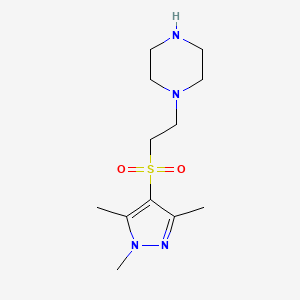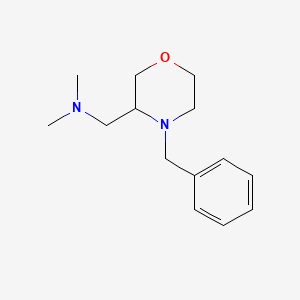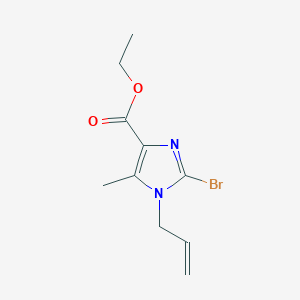![molecular formula C6H8ClN3 B11779486 6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride](/img/structure/B11779486.png)
6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation can involve the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese triflate and tert-butyl hydroperoxide, which can achieve high yield and chemoselectivity . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a scaffold for the development of new drugs due to its biological activity. In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be useful in treating various diseases, including cancer and inflammatory conditions . Additionally, its antimicrobial and antiviral properties make it a candidate for developing new antibiotics and antiviral drugs .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site or an allosteric site, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and inflammation, making it effective in treating diseases like cancer and inflammatory disorders .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride is unique due to its specific structure and biological activity. Similar compounds include 5H-pyrrolo[1,2-a]pyrazine and 6H-pyrrolo[3,4-b]pyrazine, which also exhibit biological activities but differ in their specific interactions and efficacy . The unique combination of the pyrrole and pyrazine rings in this compound contributes to its distinct properties and makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine;hydrochloride |
InChI |
InChI=1S/C6H7N3.ClH/c1-2-8-6-5(1)7-3-4-9-6;/h3-4H,1-2H2,(H,8,9);1H |
InChI Key |
PJVOCLOEAVQLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)

![N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11779454.png)



![3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11779469.png)
